molecular formula C21H16O5 B1320563 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid CAS No. 717131-59-4

7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid

Cat. No. B1320563
CAS RN: 717131-59-4
M. Wt: 348.3 g/mol
InChI Key: GPIAHEOCAUKJPB-UHFFFAOYSA-N
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Description

7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid is a chemical compound with the molecular formula C21H16O5 and a molecular weight of 348.35 . It is provided by some suppliers for research purposes .


Molecular Structure Analysis

The compound has a complex structure that includes two phenyl groups (C6H5), a benzodioxole group (C6H4O2), and a carboxylic acid group (COOH). The InChI code for this compound is 1S/C21H16O5/c1-22-16-9-11-17(12-10-16)23-20(13-5-3-2-4-6-13)14-7-8-15(24-21(25)26)19-18(14)27-21/h2-12H,1H3 (InChI is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not specified in the search results.

Scientific Research Applications

Synthesis and Derivatives

  • Formation and Preparation : The compound has been explored in terms of its formation and preparation possibilities, including the preparation of related natural 1,3-benzodioxolecarboxylic acids (Daliacker, Mues, & Kim, 1978).

  • Amino Derivatives : Research has been conducted on the preparation of amino-1,3-benzodioxoles, which are derivatives of 1,3-benzodioxoles, highlighting the synthetic versatility of the compound (Daliacker, Erkens, & Kim, 1978).

Application in High-Performance Liquid Chromatography (HPLC)

Photocleavage Studies

  • Photolabile Precursors : It has been studied for its role as a photolabile precursor of carboxylic acids in photocleavage processes, relevant in the synthesis of neuroactive amino acids (Papageorgiou & Corrie, 2000).

Insecticidal Activity

  • Agricultural Applications : Research into benzyl-1,3-benzodioxole analogues, which include 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid, has demonstrated insecticidal activity against certain pests, indicating potential agricultural applications (Vanmellaert, Deloof, & Jurd, 1983).

Pharmaceutical Synthesis

  • Intermediate in Cephalosporins Synthesis : It has been used as an intermediate in the synthesis of cephalosporins, a class of antibiotics, showcasing its importance in pharmaceutical manufacturing (Ning-ren, 2011).

Chemical Reactions and Properties

  • Directed Lithiation : Studies have been conducted on the directed lithiation of unprotected benzoic acids, including derivatives of 1,3-benzodioxoles, providing insights into their chemical reactivity (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

  • Conversion into Other Compounds : Research has shown the potential for converting compounds like 2-ethoxy-4,5-diphenyl-1,3-dioxole into other chemical entities, indicating the transformative capabilities of these molecules (Moss, Crank, & Eastwood, 1970).

  • Formation of Spiroanellated Benzodioxoles : The reaction of certain compounds with tetrachloro-1,2-benzoquinone has been explored, leading to the formation of novel spiro[1,3-benzodioxole-2,2′-(2′,3′-dihydro-1′H-pyrrol-3′-ones)], a unique chemical structure (Gomaa & Döpp, 2004).

Oxidation Studies

  • Lead Tetraacetate Oxidation : The oxidation of 2,2-disubstituted 1,3-benzodioxoles by lead tetraacetate has been studied, indicating the compound's potential in organic synthesis (Cole, Crank, & Hai Minh, 1980).

  • Oxidation to p-Benzoquinones : Methoxy-substituted benzenes, including derivatives of 1,3-benzodioxoles, have been oxidized to yield p-benzoquinones, a crucial reaction in organic chemistry (Adam, Herrmann, Saha-Möller, & Shimizu, 1995).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its use in proteomics research suggests it may interact with proteins in some way , but further details would require specific experimental data.

Future Directions

The future directions for the use of this compound are not specified in the search results. Given its availability for research use , it may have potential applications in various fields of study, including chemistry and biology.

properties

IUPAC Name

7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O5/c1-24-17-12-14(20(22)23)13-18-19(17)26-21(25-18,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIAHEOCAUKJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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